molecular formula C7H7F3O2 B1352823 1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione CAS No. 30923-69-4

1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione

Cat. No.: B1352823
CAS No.: 30923-69-4
M. Wt: 180.12 g/mol
InChI Key: LTTCLMXHNACGKU-UHFFFAOYSA-N
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Description

1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione is a chemical compound with the CAS Number: 30923-69-4 . It has a molecular weight of 180.13 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7F3O2/c8-7(9,10)6(12)3-5(11)4-1-2-4/h4H,1-3H2 . This indicates that the compound contains seven carbon atoms, seven hydrogen atoms, three fluorine atoms, and two oxygen atoms.

Scientific Research Applications

Synthesis of Fluorinated Derivatives

1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione is utilized in the synthesis of various fluorinated derivatives. Song and Zhu (2001) explored the synthesis of fluorinated pyrazole derivatives from trifluoromethyl-1,3-diketone, demonstrating the versatility of 1,3-diketones in producing fluorinated compounds (Song & Zhu, 2001).

Applications in Organic Synthesis

This compound is a key reactant in organic synthesis processes. Nenajdenko et al. (2000) demonstrated its use in the Knoevenagel condensation, leading to Diels–Alder cycloadducts, showcasing its role in the creation of complex organic structures (Nenajdenko et al., 2000).

Isosteric Applications

The isosteric properties of cyclopentane-1,3-diones, similar in structure to this compound, have been studied. Ballatore et al. (2011) researched cyclopentane-1,3-diones as a novel isostere for the carboxylic acid functional group, highlighting its potential applications in medicinal chemistry (Ballatore et al., 2011).

Spectroscopic Applications

1-(9-Ethylcarbazol-3-yl)-4,4,4-trifluorobutane-1,3-dione, a derivative of this compound, has been applied as a spectroscopic fluorescent probe. Ortyl et al. (2014) evaluated its performance in monitoring cationic photopolymerization processes, demonstrating its utility in real-time monitoring applications (Ortyl et al., 2014).

Chemical Reactions and Synthesis

Usachev (2011) reported the first nucleophilic addition of acetylide to 1,3-diketonate anions derived from 1-aryl-4,4,4-trifluorobutane-1,3-diones, providing insights into new chemical reactions and synthesis pathways (Usachev, 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H227, H315, H319, and H335 . These indicate that the compound is combustible, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

Biochemical Analysis

Biochemical Properties

1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them. The nature of these interactions can vary, but they often involve binding to the active sites of enzymes, altering their activity and affecting the overall biochemical pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of certain genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can affect metabolic processes by interacting with key enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. This binding can result in changes in gene expression, either upregulating or downregulating the production of certain proteins. The compound’s unique structure allows it to interact with various molecular targets, making it a versatile tool in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular behavior, which are important considerations for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can become toxic, leading to adverse effects on cellular function and overall health. Threshold effects have been observed, where a certain dosage level must be reached before significant changes in cellular behavior are noted .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting metabolic flux and metabolite levels. For example, it may inhibit certain enzymes, leading to an accumulation of specific metabolites, or it may enhance enzyme activity, promoting the conversion of substrates into products. These interactions are critical for understanding the compound’s overall impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function. Understanding these transport and distribution mechanisms is essential for predicting the compound’s effects in different biological contexts .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it could localize to the mitochondria, where it affects energy metabolism, or to the nucleus, where it influences gene expression. These localization patterns are important for understanding the compound’s precise mechanisms of action .

Properties

IUPAC Name

1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3O2/c8-7(9,10)6(12)3-5(11)4-1-2-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTCLMXHNACGKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00458289
Record name 1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30923-69-4
Record name 1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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